2-(2-Bromophenyl)ethanamine, HCl
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Overview
Description
2-(2-Bromophenyl)ethanamine, HCl is a chemical compound with the molecular formula C8H11BrClN. It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethanamine, HCl typically involves the bromination of phenethylamine. The reaction is carried out by treating phenethylamine with bromine in the presence of a solvent such as acetic acid. The resulting 2-(2-Bromophenyl)ethanamine is then converted to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)ethanamine, HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form 2-(2-Bromophenyl)ethanol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(2-Aminophenyl)ethanamine or 2-(2-Thiophenyl)ethanamine.
Oxidation: Formation of 2-(2-Bromophenyl)ethanimine or 2-(2-Bromophenyl)acetonitrile.
Reduction: Formation of 2-(2-Bromophenyl)ethanol.
Scientific Research Applications
2-(2-Bromophenyl)ethanamine, HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethanamine, HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenethylamine: Similar structure but lacks the hydrochloride salt form.
2-(2-Chlorophenyl)ethanamine hydrochloride: Similar structure with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)ethanamine hydrochloride: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)ethanamine, HCl is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as reactivity and binding affinity. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in scientific research .
Properties
IUPAC Name |
2-(2-bromophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJINUTANDCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247089-11-7 |
Source
|
Record name | 2-(2-bromophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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